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Compound of Interest

Compound Name: 2-(3-Bromophenyl)hexan-2-amine

CAS No.: 1249546-05-1

Cat. No.: B1528683

Get Quote

Executive Summary & Chemical Identity
Target Molecule: 2-(3-Bromophenyl)hexan-2-amine (CAS: 1249546-05-1) Class

Classification: Acyclic

-disubstituted Phenethylamine / Ring-opened Arylcyclohexylamine.

This guide evaluates the pharmacological potential of 2-(3-Bromophenyl)hexan-2-amine, a

structural hybrid between the anorectic Phentermine and the dissociative 3-Bromo-PCP. While

direct clinical data for this specific catalog compound is absent from public literature, its efficacy

can be rigorously projected via Structure-Activity Relationship (SAR) analysis against

established benchmarks.

Core Thesis: The bulky

-butyl substituent and the 3-bromo substitution suggest this compound functions primarily as a
sterically hindered NMDA receptor antagonist (mimicking the volume of the cyclohexyl ring in
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PCP) or a selectivity-shifted monoamine releaser (favoring Serotonin/Norepinephrine over
Dopamine).

Structural & Mechanistic Analysis
To predict efficacy, we must deconstruct the molecule into its pharmacophores and compare

them with active drugs.

The Acyclic "Ring-Opening" Hypothesis
The hexan-2-amine chain provides a flexible aliphatic tail (butyl group) attached to the

quaternary carbon. In rigid analogs like Phencyclidine (PCP), this volume is constrained within

a cyclohexane ring.

PCP/Ketamine: Rigid cyclohexyl ring locks the phenyl and amine in a specific conformation

for the NMDA receptor pore.

2-(3-Bromophenyl)hexan-2-amine: The "open" butyl chain mimics the lipophilic bulk of the

ring but adds rotational freedom (entropic penalty). This typically reduces affinity (Ki)

compared to rigid analogs but may improve selectivity or alter metabolic clearance.

The 3-Bromo Substituent Effect
In NMDA Antagonists: 3-substitution (e.g., 3-MeO-PCP, 3-HO-PCP) often enhances affinity

and alters the dissociative/manic profile. A 3-Bromo group is highly lipophilic and electron-

withdrawing, potentially increasing blood-brain barrier (BBB) penetration.

In Monoamine Releasers: 3-substitution on the phenyl ring (e.g., Fenfluramine, 3-Br-

Amphetamine) drastically shifts selectivity towards the Serotonin Transporter (SERT).

DOT Diagram: Structural Pharmacophore Comparison
The following diagram illustrates the structural relationship between the target and its

benchmarks.
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Figure 1: Structural relationship showing the target as an acyclic hybrid.

Click to download full resolution via product page

Comparative Efficacy: Benchmarks & Alternatives
Since the target is a research chemical, its performance must be benchmarked against the

"Gold Standards" of its likely drug classes.

Table 1: Projected Efficacy vs. Established Alternatives

Feature
2-(3-Br)hexan-

2-amine

(Target)

Ketamine

(Dissociative
Std)

Phentermine

(Anorectic Std)

3-MeO-PCP

(Potent
Analog)

Primary

Mechanism

NMDA

Antagonism

(Predicted)

NMDA

Antagonism

NET/DAT

Releaser

NMDA

Antagonism +

SERT

Binding Affinity

(Ki)

Est. 1.0 - 10 µM

(Low-Mod)
0.65 µM (NMDA) >10 µM (NMDA) 0.04 µM (NMDA)

Lipophilicity

(LogP)
High (~4.2) Mod (~3.0) Mod (~2.5) High (~4.0)

Duration of

Action

Long (>6 hrs)

(Due to

lipophilicity)

Short (1-2 hrs) Medium (4-8 hrs) Long (>8 hrs)

Bioavailability
High

(Oral/Intranasal)
Low (Oral) High (Oral) High (Oral)
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Interpretation:

Vs. Ketamine: The target is likely less potent by weight due to the flexible chain but may

have a longer half-life due to high lipophilicity (LogP ~4.2) and resistance to N-demethylation

(primary amine).

Vs. Phentermine: The target's butyl chain is likely too bulky for the Dopamine Transporter

(DAT), reducing abuse potential typical of amphetamines, but the 3-Br group may retain

SERT activity, posing a risk of valvular heart disease (similar to Fenfluramine) if used

chronically.

Experimental Validation Protocols
To confirm the efficacy of 2-(3-Bromophenyl)hexan-2-amine, the following experimental

workflows are required. These protocols are designed to distinguish between the two

competing mechanistic hypotheses (NMDA vs. Monoamine).

Protocol A: Radioligand Binding Assay (Screening)
Objective: Determine affinity (Ki) for NMDA receptors and Monoamine Transporters.

Preparation: Prepare membrane homogenates from rat forebrain (for NMDA) and striatum

(for DAT/SERT).

Ligands:

NMDA: [³H]MK-801 (Non-competitive channel blocker).

SERT: [³H]Citalopram.

DAT: [³H]WIN 35,428.

Incubation: Incubate 50 µg protein with radioligand and varying concentrations of 2-(3-
Bromophenyl)hexan-2-amine (

to

M) for 2 hours at 4°C.
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Filtration: Terminate via rapid vacuum filtration over GF/B filters pre-soaked in 0.3% PEI.

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to

Ki using the Cheng-Prusoff equation.

Protocol B: Functional Ca²⁺ Flux Assay (Efficacy)
Objective: Confirm if binding translates to functional antagonism.

Cell Line: HEK293 cells stably expressing GluN1/GluN2B subunits.

Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.

Stimulation: Apply Glycine (10 µM) and Glutamate (10 µM) to induce Ca²⁺ influx.

Treatment: Apply target compound 5 mins prior to stimulation.

Readout: Measure fluorescence reduction. A dose-dependent decrease confirms functional

antagonism.

DOT Diagram: Experimental Workflow
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Figure 2: Screening cascade to determine mechanism of action.
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Safety & Toxicity Considerations
Given the structural similarity to halogenated amphetamines and arylcyclohexylamines, three

specific risks must be evaluated:

Neurotoxicity: 3-substituted amphetamines (e.g., PCA) are known serotonergic neurotoxins.

The target must be screened for long-term 5-HT depletion.

Cardiotoxicity: 5-HT2B agonism (common in 3-substituted phenethylamines) is linked to

valvular fibrosis.

Bladder Toxicity: A common side effect of arylcyclohexylamines (Ketamine cystitis). The high

lipophilicity of the target may exacerbate urinary concentration.

Conclusion
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2-(3-Bromophenyl)hexan-2-amine is a high-lipophilicity probe likely exhibiting dissociative

anesthetic properties with a potency lower than PCP but a longer duration of action. Its efficacy

as a therapeutic candidate is limited by potential steric hindrance at the receptor site and risks

of serotonergic toxicity. Researchers should prioritize NMDA binding assays over monoamine

transporter assays for the initial characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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